molecular formula C17H12Cl2N2O2 B2483304 methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-26-7

methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2483304
CAS No.: 318256-26-7
M. Wt: 347.2
InChI Key: DCPWPSHXSPAZRI-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorophenyl groups and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the starting materials are often 2-chlorobenzoyl hydrazine and 4-chlorobenzoyl hydrazine, which react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The resulting pyrazole intermediate is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to other biologically active pyrazoles makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(2-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(13-4-2-3-5-14(13)19)21(20-15)12-8-6-11(18)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWPSHXSPAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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